

Application Notes: Using Wortmannin to Synchronize Cells in the Cell Cycle

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Compound of Interest

Compound Name: Wortmannin

Cat. No.: B1684655

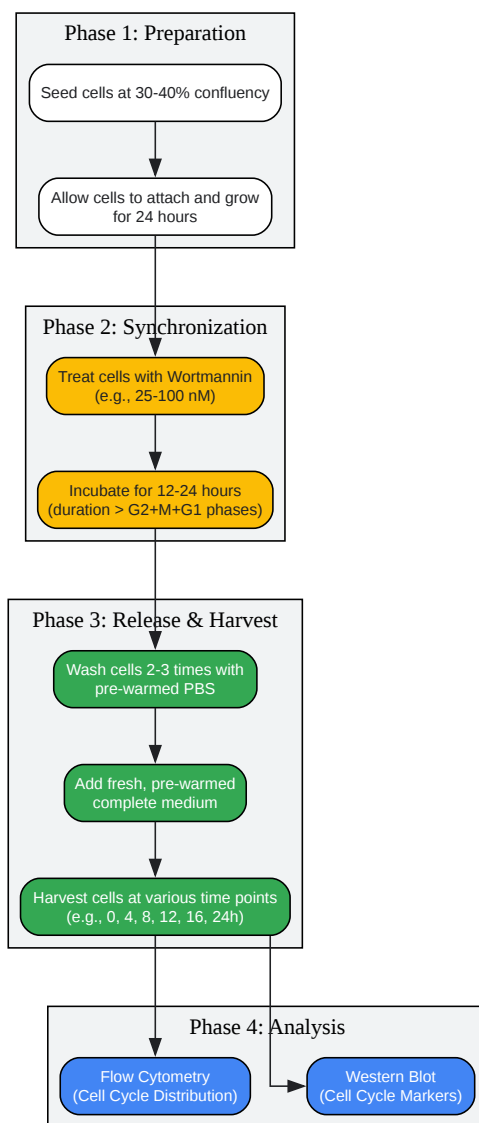
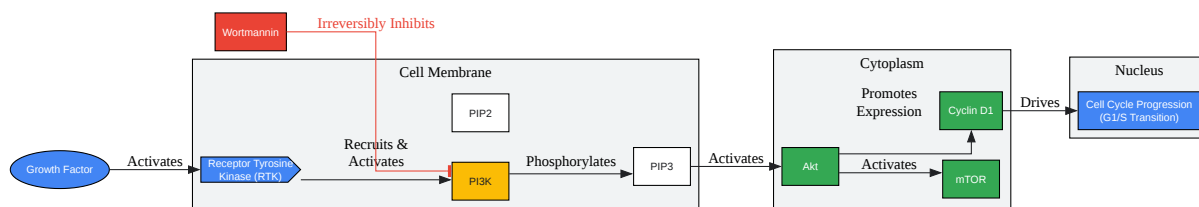
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Introduction

Wortmannin is a fungal metabolite that acts as a potent and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and cell cycle progression.[3][4] By inhibiting PI3K, **Wortmannin** disrupts these processes, often leading to cell cycle arrest at the G1/S or G2/M checkpoints. This property can be leveraged to enrich a population of cultured cells in a specific phase of the cell cycle. These application notes provide a comprehensive overview, experimental protocols, and key data for utilizing **Wortmannin** to achieve cell cycle synchronization for research and drug development purposes.

Mechanism of Action

Wortmannin covalently binds to the p110 catalytic subunit of PI3K, irreversibly inhibiting its kinase activity. This prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases such as Akt (also known as Protein Kinase B). The inhibition of Akt activation by **Wortmannin** leads to the modulation of several downstream targets that are crucial for cell cycle progression, including the downregulation of cyclins like Cyclin D1, which is essential for the G1 to S phase transition. This disruption of the PI3K/Akt pathway ultimately leads to cell cycle arrest.



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References

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- 3. Wortmannin Inhibits Cell Growth and Induces Apoptosis in Colorectal Cancer Cells by Suppressing the PI3K/AKT Pathway - Bani - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]
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